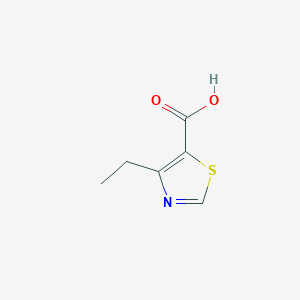

4-乙基-1,3-噻唑-5-羧酸

描述

4-Ethyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its aromatic properties and has been studied for its various chemical and biological activities .

科学研究应用

吲哚衍生物的合成

吲哚衍生物在天然产物和药物中具有重要意义 . 它们在细胞生物学中起着至关重要的作用 . 近年来,吲哚衍生物作为治疗癌细胞、微生物和人体各种疾病的生物活性化合物的应用越来越受到关注 .

抗菌应用

噻唑衍生物,如2-氨基噻唑-4-羧酸席夫碱,已显示出作为抗菌剂、抗真菌剂、抗HIV剂、抗氧化剂、抗肿瘤剂、驱虫剂、抗炎剂和止痛剂的良好治疗作用 . 它们已被用作合成多种杂环类似物的起始原料 .

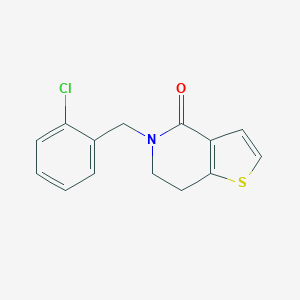

抗真菌药物

阿巴芬净是一种噻唑衍生物,局部用于抑制由多种真菌引起的皮肤感染 .

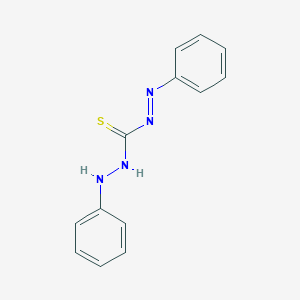

酰肼-腙的合成

噻唑衍生物用于酰肼-腙的合成,酰肼-腙具有多种治疗作用 . 这些化合物已显示出显著的抗菌活性 .

胶质母细胞瘤和黑色素瘤的治疗

一些噻唑衍生物已显示出对人胶质母细胞瘤U251细胞和人黑色素瘤WM793细胞的选择性作用 . 这些化合物在治疗这类癌症方面具有潜在的治疗应用

作用机制

Target of Action

Thiazole derivatives have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria . This suggests that the compound may target bacterial cells, but the specific molecular targets within these cells remain to be identified.

Mode of Action

Thiazole derivatives have been known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 4-Ethyl-1,3-thiazole-5-carboxylic acid might interact with its targets in a similar manner, leading to changes in the cellular processes.

Biochemical Pathways

Thiazole-5-carboxylic acid derivatives have been reported to inhibit xanthine oxidase, an enzyme involved in the metabolism of purines . This inhibition could affect the purine metabolic pathway, leading to downstream effects such as the reduction of uric acid production.

Pharmacokinetics

The lipophilicity of thiazole derivatives has been reported, which could influence their absorption and distribution .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that the compound may lead to cell death, particularly in gram-positive bacteria . This is likely due to the disruption of DNA and cellular processes as a result of the compound’s interaction with its targets .

Action Environment

The action of 4-Ethyl-1,3-thiazole-5-carboxylic acid can be influenced by various environmental factors. For instance, it has been reported that thiazole compounds are stable at room temperature but decompose under high temperature and acidic conditions . Additionally, the compound’s efficacy and stability may be affected by its solubility in water, alcohol, and ketone solvents .

生化分析

Biochemical Properties

4-Ethyl-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as xanthine oxidase, which is involved in the metabolism of purines . The compound acts as an inhibitor of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition is crucial for managing conditions like gout and oxidative stress-related diseases.

Cellular Effects

4-Ethyl-1,3-thiazole-5-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting xanthine oxidase, the compound reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative damage to cells . Additionally, it may influence gene expression related to antioxidant defense mechanisms, further protecting cells from oxidative stress.

Molecular Mechanism

The molecular mechanism of 4-Ethyl-1,3-thiazole-5-carboxylic acid involves its binding interactions with xanthine oxidase. The compound binds to the active site of the enzyme, blocking the substrate’s access and preventing the catalytic activity . This inhibition is characterized by mixed-type inhibition behavior, where the compound can bind to both the free enzyme and the enzyme-substrate complex . This dual binding capability enhances its inhibitory potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethyl-1,3-thiazole-5-carboxylic acid have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against xanthine oxidase Long-term studies have shown that it can consistently reduce oxidative stress in cells, suggesting its potential for chronic therapeutic applications

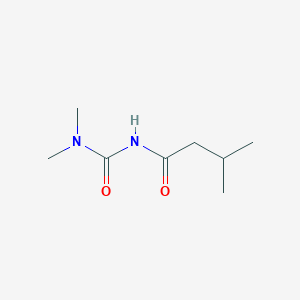

Dosage Effects in Animal Models

The effects of 4-Ethyl-1,3-thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase and reduces oxidative stress without causing significant adverse effects . At higher doses, potential toxic effects may arise, including liver and kidney damage due to the accumulation of the compound or its metabolites. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.

Metabolic Pathways

4-Ethyl-1,3-thiazole-5-carboxylic acid is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase, influencing the metabolic flux of hypoxanthine and xanthine . The compound’s inhibitory effect on xanthine oxidase alters the levels of these metabolites, reducing the production of uric acid and mitigating conditions like gout.

Transport and Distribution

Within cells and tissues, 4-Ethyl-1,3-thiazole-5-carboxylic acid is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components. Understanding these transport mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Ethyl-1,3-thiazole-5-carboxylic acid plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, influencing its overall efficacy and potency.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in ethanol .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

化学反应分析

Types of Reactions: 4-Ethyl-1,

属性

IUPAC Name |

4-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJNNKYDFBHNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562637 | |

| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126889-07-4 | |

| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

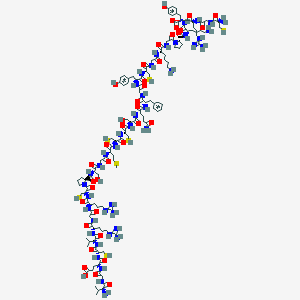

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B143522.png)

![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)